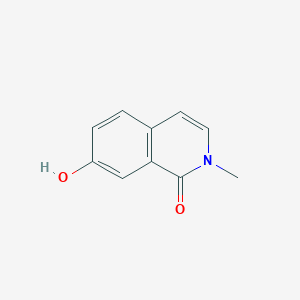

7-Hydroxy-2-methylisoquinolin-1(2H)-one

Description

Significance of the Isoquinolinone Heterocyclic Scaffold in Chemical Biology and Organic Synthesis

The isoquinoline (B145761) and its oxygenated analog, the isoquinolinone, represent a "privileged scaffold" in the realms of medicinal chemistry and organic synthesis. nih.govrsc.orgnih.gov This designation is attributed to their recurring presence in a multitude of biologically active compounds and their ability to serve as versatile templates for the development of new therapeutic agents. researchgate.net The structural rigidity and aromatic nature of the isoquinolinone core provide a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets.

The isoquinoline framework is a key structural component in a wide array of pharmacologically active molecules, demonstrating activities such as anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects. nih.govrsc.orgnih.gov The introduction of a carbonyl group to form the isoquinolinone moiety further modulates the electronic and steric properties of the molecule, often enhancing its biological profile or introducing new modes of action. Consequently, the development of novel and efficient synthetic methodologies for the construction and functionalization of the isoquinolinone core remains an area of intense research interest for synthetic organic chemists. rsc.orgrsc.org

Overview of Naturally Occurring Isoquinolinone Derivatives and their Research Relevance

Isoquinolinone derivatives are widespread in nature, particularly in the plant kingdom and among marine invertebrates. researchgate.netnih.gov These natural products, which are biosynthetically derived from amino acids like tyrosine and phenylalanine, exhibit a remarkable structural diversity and a broad spectrum of biological activities. nih.govnih.gov

Prominent examples include the lamellarins, a class of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids isolated from marine organisms, which have shown potent cytotoxic activity against various tumor cell lines. rsc.org Other naturally occurring isoquinolines and their derivatives have been identified as enzyme inhibitors, receptor antagonists, and antimicrobial agents, underscoring their importance as lead compounds in the drug discovery process. nih.govnih.gov The study of these natural products not only provides new avenues for therapeutic development but also deepens our understanding of chemical ecology and biosynthesis. rsc.org

Rationale and Objectives for Comprehensive Academic Research on 7-Hydroxy-2-methylisoquinolin-1(2H)-one

Despite the broad scientific interest in the isoquinolinone scaffold, the specific derivative this compound remains a relatively understudied compound in the scientific literature. A comprehensive investigation into this molecule is warranted for several reasons. Firstly, the introduction of a hydroxyl group at the 7-position and a methyl group on the nitrogen atom can significantly influence the compound's solubility, electronic distribution, and potential for hydrogen bonding. These modifications can, in turn, lead to novel biological activities or enhanced potency compared to other isoquinolinone analogs.

The primary objectives of a detailed research program on this compound would be to:

Develop and optimize a robust synthetic route to the compound.

Thoroughly characterize its physicochemical properties.

Investigate its potential as a scaffold in medicinal chemistry through a variety of biological assays.

Explore its utility as a chemical probe or building block in organic synthesis.

Such research would fill a gap in the current knowledge of isoquinolinone chemistry and could potentially uncover a new molecule with valuable applications.

Scope and Limitations of the Research Outline

This article aims to provide a foundational understanding of this compound by situating it within the broader context of isoquinolinone chemistry. The discussion will focus exclusively on the chemical significance of the scaffold, the relevance of its natural analogs, and the justification for future research on this specific compound.

A significant limitation is the current scarcity of published, peer-reviewed research dedicated solely to this compound. As such, this article will draw upon the extensive literature on the isoquinolinone class as a whole to infer the potential properties and research directions for the title compound. The content will strictly adhere to the outlined sections and will not include speculative information on biological effects or applications that are not supported by available data.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(12)6-9(7)10(11)13/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLAVYFGNUBHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Literature Review of Isoquinolinone Chemical Biology and Synthetic Advancements

Historical Context of Isoquinoline (B145761) and Isoquinolinone Research

The study of isoquinoline and its derivatives is a field with deep historical roots, originating from both the exploration of natural products and the advancements in synthetic organic chemistry. The parent compound, isoquinoline, a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1885. chemicalbook.com However, the significance of the isoquinoline framework was recognized much earlier through the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century. wikipedia.orgnih.gov This discovery marked the beginning of isoquinoline alkaloid chemistry, a vast and diverse class of natural compounds that now includes approximately 2,500 known structures. researchgate.net

For centuries, plants containing isoquinoline alkaloids have been a cornerstone of traditional medicine due to their potent pharmacological effects. achemblock.com The opium poppy, for instance, has a long history of use for its analgesic properties, which are attributed to alkaloids like morphine and codeine. researchgate.net Similarly, plants from the Berberidaceae family, containing the isoquinoline alkaloid berberine, have been used in traditional remedies for their antimicrobial and anti-inflammatory properties. nih.gov

The transition from isolation from natural sources to laboratory synthesis was a significant milestone. The development of foundational synthetic methods such as the Bischler-Napieralski reaction in 1893 and the Pomeranz-Fritsch reaction, also in 1893, provided chemists with the tools to construct the isoquinoline core, paving the way for the synthesis of a wide array of derivatives and analogs. nih.govnih.gov This synthetic accessibility has been crucial for exploring structure-activity relationships and developing new therapeutic agents. The isoquinolinone core, a subset of isoquinolines featuring a carbonyl group in the heterocyclic ring, has also been a subject of considerable interest, with numerous synthetic and biological studies dedicated to this scaffold.

Biosynthetic Origins and Pathways of Isoquinoline Alkaloids

The vast structural diversity of isoquinoline alkaloids originates from a conserved biosynthetic pathway primarily rooted in the aromatic amino acid L-tyrosine. bldpharm.commdpi.com In plants, two molecules of L-tyrosine are utilized to construct the fundamental 1-benzylisoquinoline (B1618099) skeleton. One molecule of tyrosine is converted to dopamine (B1211576), which forms one part of the isoquinoline core, while the other is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA), providing the benzyl (B1604629) substituent. achemblock.com

The key condensation reaction, a Pictet-Spengler-type cyclization, between dopamine and 4-HPAA is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). nih.govbldpharm.com This reaction forms the central precursor for virtually all benzylisoquinoline alkaloids (BIAs), (S)-norcoclaurine.

From (S)-norcoclaurine, a cascade of enzymatic modifications, including O-methylation, N-methylation, hydroxylation, and oxidative carbon-carbon coupling, generates the immense variety of isoquinoline alkaloids observed in nature. wikipedia.org A critical branch point in this pathway is the formation of (S)-reticuline, which serves as a precursor to numerous BIA subgroups, including morphine, codeine, and berberine. nih.govbldpharm.com The enzymes involved in these transformations are primarily from well-known families such as cytochrome P450 monooxygenases, S-adenosyl-L-methionine (SAM)-dependent O- and N-methyltransferases, and various oxidoreductases. wikipedia.org

The elucidation of these biosynthetic pathways has been a significant achievement in natural product chemistry, enabling metabolic engineering approaches to produce these valuable compounds in microbial systems, potentially offering a more sustainable and controlled source than plant extraction. nih.gov

Table 1: Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

| L-Tyrosine | The primary amino acid precursor for the entire isoquinoline alkaloid family. bldpharm.commdpi.com |

| Dopamine | Derived from L-tyrosine, it forms a significant part of the isoquinoline ring structure. |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | Also derived from L-tyrosine, it provides the benzyl portion of the BIA skeleton. achemblock.com |

| (S)-Norcoclaurine | The central precursor to all benzylisoquinoline alkaloids, formed by the condensation of dopamine and 4-HPAA. |

| (S)-Reticuline | A key branch-point intermediate that leads to the formation of a wide array of BIA subgroups, including morphinans and protoberberines. nih.gov |

Precedent Synthetic Strategies for Isoquinolinone Core Structures

The construction of the isoquinolin-1(2H)-one nucleus has been achieved through a variety of synthetic methodologies, ranging from classical named reactions to modern transition-metal-catalyzed approaches. These strategies provide access to a wide range of substituted isoquinolinone derivatives for biological evaluation.

Classical Synthetic Methods:

Bischler-Napieralski Reaction: This is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govnih.gov The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinolin-1(2H)-one.

Pomeranz-Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal, to yield the isoquinoline core. nih.gov This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. achemblock.com

Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction, the Pictet-Gams reaction utilizes a β-hydroxy-β-phenethylamide as the starting material. The reaction proceeds with cyclization and dehydration in a single step to directly afford the isoquinoline ring system. nih.gov

Modern Synthetic Methods:

Transition-Metal-Catalyzed Reactions: The advent of transition-metal catalysis has provided powerful and versatile tools for isoquinolinone synthesis.

Heck Reaction: The intramolecular palladium-catalyzed Heck reaction has been successfully employed to construct the isoquinoline scaffold from suitably functionalized precursors. chemicalbook.com

Rhodium-Catalyzed C-H Activation/Annulation: More recent developments include rhodium(III)-catalyzed C-H activation and annulation strategies, which allow for the efficient and regioselective synthesis of a variety of isoquinolinone derivatives.

Nickel-Catalyzed Cross-Coupling: Nickel(0)-catalyzed cross-coupling reactions of N-acyliminium ions with aryl boronic acids have also been developed as a method for constructing substituted isoquinolines. researchgate.net

Other Methods: A variety of other synthetic routes have been reported, including the conversion of 3-hydroxyphthalides into isoquinolin-1(2H)-ones, which is particularly useful for synthesizing derivatives with electron-withdrawing groups. Metal-free conditions for intramolecular C-H/N-H functionalization have also been developed for the rapid construction of the isoquinolinone core.

Table 2: Comparison of Synthetic Strategies for the Isoquinolinone Core

| Synthetic Strategy | Key Features |

| Bischler-Napieralski Reaction | A classical method involving cyclization of β-arylethylamides; typically forms a 3,4-dihydroisoquinoline intermediate. nih.govnih.gov |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of benzalaminoacetals; allows for diverse substitution patterns. nih.gov |

| Intramolecular Heck Reaction | A powerful palladium-catalyzed method for ring closure. chemicalbook.com |

| Rhodium-Catalyzed C-H Annulation | A modern and efficient method for constructing the isoquinolinone ring system. |

Diverse Biological Activities of Isoquinolinone Derivatives: A Mechanistic Perspective

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This has led to extensive research into their potential as therapeutic agents for various diseases.

Anticancer Activity: A significant area of research has focused on the anticancer properties of isoquinolinone derivatives. Natural isoquinoline alkaloids and their synthetic analogs have been shown to induce cell death in various cancer cell lines through mechanisms that include:

Induction of Apoptosis: Many isoquinolinone derivatives trigger programmed cell death in cancer cells. For example, some have been shown to inhibit inhibitor of apoptosis proteins (IAPs), leading to the activation of caspases and subsequent apoptosis.

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases. nih.gov

Induction of Autophagy: Some isoquinoline alkaloids can induce autophagy, a cellular process that can lead to cell death in certain contexts.

Enzyme Inhibition: A key mechanism of action for many isoquinolinone-based anticancer agents is the inhibition of protein kinases. For instance, isoquinoline sulfonamides were among the first synthetic protein kinase inhibitors to be discovered. More recently, isoquinoline derivatives have been designed to selectively inhibit kinases such as HER2, which is overexpressed in certain types of breast cancer.

Antimicrobial Activity: Isoquinolinone derivatives have also demonstrated promising antimicrobial effects.

Antibacterial Activity: Certain synthetic isoquinolinones have shown potent bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govbldpharm.com Mechanistic studies suggest that these compounds may act by disrupting the biosynthesis of the bacterial cell wall and nucleic acids. nih.gov

Antifungal Activity: The antimicrobial spectrum of some isoquinoline alkaloids also extends to fungi. researchgate.net

Other Pharmacological Activities: The biological activities of isoquinolinone derivatives are not limited to anticancer and antimicrobial effects. Other reported activities include:

Anti-inflammatory and Analgesic Effects: Many natural isoquinoline alkaloids possess anti-inflammatory and analgesic properties.

Antiviral Activity: Some isoquinolinone derivatives have been identified as inhibitors of influenza virus replication, targeting the viral polymerase.

Neuroactivity: Certain tetrahydroisoquinoline derivatives have been implicated in neurodegenerative conditions like Parkinson's disease, potentially acting as neurotoxins. Conversely, other derivatives have been investigated as inverse agonists for serotonin (B10506) receptors, such as the 5-HT₇R, suggesting potential applications in treating central nervous system disorders. nih.gov

Table 3: Overview of Biological Activities of Isoquinolinone Derivatives

| Biological Activity | Mechanism of Action (Examples) |

| Anticancer | Induction of apoptosis, cell cycle arrest, autophagy; inhibition of protein kinases (e.g., HER2) and IAPs. |

| Antimicrobial | Disruption of bacterial cell wall and nucleic acid synthesis. nih.govbldpharm.com |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine expression. |

| Antiviral | Inhibition of viral polymerase activity. |

| Neuroactivity | Can act as neurotoxins or as modulators of neurotransmitter receptors (e.g., 5-HT₇R). nih.gov |

Identification of Knowledge Gaps in the Research Landscape of 7-Hydroxy-2-methylisoquinolin-1(2H)-one

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound This compound . While the broader class of isoquinolinone derivatives has been extensively studied for its diverse biological activities and numerous synthetic routes have been developed for the general scaffold, this particular derivative remains largely unexplored.

The compound is listed in chemical supplier catalogs with the CAS number 1888837-85-1, confirming its chemical identity and availability for research purposes. bldpharm.com However, there is a notable absence of peer-reviewed research articles detailing its:

Synthesis: Specific and optimized synthetic protocols for this compound are not readily available in the scientific literature. While general methods for isoquinolinone synthesis exist, their applicability and efficiency for producing this specific substitution pattern have not been reported.

Biological Activity: There are no published studies investigating the pharmacological or biological properties of this compound. Its potential as an anticancer, antimicrobial, anti-inflammatory, or any other type of therapeutic agent is currently unknown.

Mechanism of Action: Consequently, without any data on its biological activity, the mechanism by which this compound might exert a biological effect remains entirely uninvestigated.

This lack of information stands in contrast to the extensive research on other substituted isoquinolinones. For instance, even the closely related unmethylated analog, 7-hydroxyisoquinolin-1(2H)-one, while commercially available, also suffers from a dearth of dedicated research into its biological profile. achemblock.com This highlights a clear and specific gap in the current understanding of the structure-activity relationships within the 7-hydroxyisoquinolinone subclass. The presence of the hydroxyl group at the 7-position and the methyl group on the nitrogen are functionalities that could significantly influence the compound's chemical and biological properties, making the lack of research a missed opportunity for the discovery of novel bioactive molecules.

Advanced Synthetic Methodologies for 7 Hydroxy 2 Methylisoquinolin 1 2h One and Its Analogues

Strategic Approaches to Isoquinolinone Core Construction

The construction of the isoquinolinone nucleus has been achieved through various innovative synthetic strategies. These methods often focus on building the heterocyclic ring system through efficient bond-forming reactions.

Transition Metal-Catalyzed C-H Functionalization for Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolinones. researchgate.netacs.org This approach allows for the direct formation of carbon-carbon and carbon-nitrogen bonds, often with high regioselectivity, by activating otherwise inert C-H bonds. researchgate.netacs.org Catalysts based on rhodium, palladium, ruthenium, and cobalt have been extensively used in these transformations. researchgate.netacs.org

For instance, rhodium(III)-catalyzed C-H activation of benzimidates and subsequent annulation with α-chloroaldehydes provides isoquinolin-3-ol derivatives without the need for external oxidants. researchgate.net Another rhodium(III)-catalyzed method involves the coupling of sulfoxonium ylides with oxa/azabicyclic olefins. acs.org Palladium-catalyzed strategies include the cross-coupling of benzamides with α-bromo ketones, which proceeds via ortho-C-H bond activation and intramolecular C-N annulation to yield a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. nih.gov Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides also offers a route to isoquinolines without an external oxidant. organic-chemistry.org The presence of a chelating nitrogen atom in substrates like 8-methylquinoline (B175542) facilitates cyclometallation with various transition metals, enabling selective C(sp3)-H functionalization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Isoquinolinone Analogues

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Rh(III) catalyst | Benzimidates, α-chloroaldehydes | Isoquinolin-3-ol derivatives | No external oxidant required. researchgate.net |

| Pd catalyst | Benzamides, α-bromo ketones | Isoquinolin-1(2H)-one derivatives | Ortho-C-H activation and intramolecular C-N annulation. nih.gov |

| Ru(II) catalyst | Primary benzylamines, sulfoxonium ylides | Isoquinolines | No external oxidant required. organic-chemistry.org |

| Rh(III) catalyst | Sulfoxonium ylides, oxa/azabicyclic olefins | Isoquinoline (B145761) derivatives | Chem-divergent couplings. acs.org |

Cascade and Domino Reaction Sequences for One-Pot Synthesis

Cascade and domino reactions offer an efficient and atom-economical approach to constructing complex molecules like isoquinolinones in a single synthetic operation. nih.gov These sequences involve multiple bond-forming events in a concerted or sequential manner without the isolation of intermediates, which simplifies purification and reduces waste.

Several one-pot syntheses of isoquinolin-1(2H)-ones have been developed. One such method involves a palladium-catalyzed C-H activation and intramolecular C-N annulation of α-bromo ketones with benzamides. nih.gov Another approach is a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), which proceeds through C-H bond activation of an in situ generated oxime. organic-chemistry.org Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds also provide a route to a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org Furthermore, a catalyst- and additive-free cascade reaction of isoquinoline N-oxides with alkynones has been developed to produce benzoazepino[2,1-a]isoquinoline derivatives. acs.org The synthesis of isoquinoline-1,3(2H,4H)-diones has been achieved through radical cascade reactions of N-methacryloylbenzamides. rsc.orgresearchgate.net

Table 2: Examples of Cascade Reactions for Isoquinolinone Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type |

| Palladium-catalyzed cascade | α-Bromo ketones, Benzamides | Palladium catalyst | Isoquinolin-1(2H)-ones. nih.gov |

| Rhodium-catalyzed three-component reaction | Aryl ketones, Hydroxylamine, Internal alkynes | Rhodium(III) catalyst | Multisubstituted isoquinolines. organic-chemistry.org |

| Copper-catalyzed cascade | 2-Haloaryloxime acetates, Active methylene compounds | Copper catalyst | Substituted isoquinolines. organic-chemistry.org |

| Catalyst-free cascade | Isoquinoline N-oxides, Alkynones | Heat | Benzoazepino[2,1-a]isoquinolines. acs.org |

| Radical cascade | N-Methacryloylbenzamides, Alkyl oxalyl chlorides | Iridium catalyst | Alkoxycarbonyl-substituted isoquinoline-1,3(2H,4H)-diones. rsc.org |

Employment of Organometallic Reagents in Lactamization Pathways

Organometallic reagents, such as Grignard and organolithium reagents, play a crucial role in the synthesis of isoquinolinones, particularly in the lactamization step, which forms the core heterocyclic ring. youtube.comyoutube.com These reagents act as potent nucleophiles, facilitating the construction of the carbon skeleton and subsequent cyclization. youtube.comyoutube.com

A one-pot, three-component synthesis of isoquinolinones utilizes a Lewis acid-catalyzed Strecker reaction followed by lactamization. acs.org This method affords a wide range of substituted isoquinolinones in good to high yields. acs.org The reactivity of organometallic reagents stems from the polar carbon-metal bond, which renders the carbon atom nucleophilic. youtube.com The formation of these reagents typically involves the reaction of an alkyl or aryl halide with a metal like magnesium or lithium. youtube.com While highly reactive, the use of these reagents requires careful control of reaction conditions, often necessitating anhydrous solvents like diethyl ether or tetrahydrofuran, as they react readily with protic solvents like water. youtube.com

Stereoselective and Enantioselective Synthesis for Chiral Isoquinolinones

The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral isoquinolinone derivatives, which are important for applications in medicinal chemistry and materials science. nih.govacs.org These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to a single desired stereoisomer. nih.gov

Enantioselective synthesis of dihydroisoquinoline derivatives has been achieved through a one-pot asymmetric relay catalysis involving chiral-phosphine and gold catalysts. nih.gov This method yields enantiomerically enriched products in good yields and with high enantiomeric excess. nih.gov Another strategy involves the asymmetric Larock isoquinoline synthesis, which utilizes a palladium catalyst with a chiral ligand (Walphos) to produce axially chiral 3,4-disubstituted isoquinolines with high enantiomeric ratios. acs.org The stereoselective synthesis of fused and spiro-heterocycles from isoquinolinium salts has also been extensively reviewed, highlighting methods that provide products with high stereoselectivity from readily available starting materials. nih.gov These reactions often proceed under mild conditions and can be scaled up for gram-scale production. nih.gov Nature itself provides a blueprint for enantioselective catalysis, with enzymes being highly efficient and selective catalysts. youtube.com

Sustainable Chemistry Principles in Isoquinolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinolinones to reduce the environmental impact of chemical processes. ajgreenchem.com This includes the use of alternative energy sources, solvent-free reactions, and atom-economical methods. ajgreenchem.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions and improving yields in the synthesis of isoquinolinones and other heterocyclic compounds. rsc.orgnih.govwiley.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. ajgreenchem.comat.ua

A convenient microwave-assisted protocol has been developed for the synthesis of hydroxyl-containing isoquinolines through a metal-free radical cyclization of vinyl isocyanides with alcohols. rsc.org This method demonstrates broad substrate scope, excellent functional group tolerance, and high atom economy. rsc.org Microwave irradiation has also been employed in the palladium-catalyzed synthesis of 4-substituted isoquinolines from N-propargyl oxazolidines. organic-chemistry.org The use of dedicated microwave reactors allows for precise control over reaction temperature and pressure, enabling reactions to be carried out at temperatures above the boiling point of the solvent. nih.gov This technology facilitates a greener approach to synthesis by reducing energy consumption and often allowing for solvent-free conditions. ajgreenchem.com

Catalyst-Free and Solvent-Free Reaction Conditions

In recent years, the development of synthetic methods that eliminate the need for catalysts and solvents has gained significant traction, aligning with the principles of green chemistry. These approaches not only reduce environmental impact but also simplify purification processes and can lead to higher atom economy.

One notable catalyst-free approach involves the [2+2+2] annulation of dihydroisoquinolines and allenoates, which has been shown to produce novel dimeric tetrahydroisoquinoline derivatives in moderate to good yields (37–87%). researchgate.net This method is atom-economic and can be scaled up to the gram scale, highlighting its potential for practical applications. researchgate.net

Furthermore, iodine-promoted regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones has been achieved under metal- and solvent-free conditions. researchgate.net This reaction utilizes commercially available aryl sulfonyl chlorides as the sulfur source and proceeds smoothly to afford 4-arylthioisoquinolin-1(2H)-ones in moderate to good yields. researchgate.net The proposed mechanism involves a radical reaction with ArS• radicals as key intermediates. researchgate.net

Another innovative, catalyst-free method is the one-pot synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids through intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN). nih.gov In this process, TBN acts as both a radical initiator and the source of the N-O fragment, leading to the formation of new C–N, C–C, and C–O bonds in a single step. nih.gov

These examples underscore the growing trend towards developing more sustainable synthetic routes that minimize waste and avoid the use of potentially toxic and expensive catalysts and solvents.

Green Solvent Systems and Recyclable Catalytic Architectures

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like isoquinolinones. This involves the use of environmentally benign solvents and the development of catalysts that can be easily recovered and reused.

Water, as a solvent, has been successfully employed in the synthesis of quinoline (B57606) derivatives. For instance, an efficient "green" modified Skraup reaction for preparing various quinolines has been developed using neat water and glycerol (B35011) under microwave irradiation. researchgate.net Similarly, the synthesis of N-aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamides has been achieved using water as a solvent under ultrasonication. nih.gov

Recyclable catalysts represent another cornerstone of green synthetic chemistry. rsc.org Rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate provides 3,4-nonsubstituted isoquinolines, and the selenium fragment can be recovered as diselenide and recycled. organic-chemistry.org Heterogeneous catalysts, such as silica-supported copper(I) acetate, have been effectively used in azide-alkyne cycloaddition reactions and can be recycled. mdpi.com Metal-organic frameworks (MOFs), like MOF-199, have also been demonstrated as efficient and recyclable catalysts for the synthesis of alkylidenefuranones. mdpi.com

The development of these green solvent systems and recyclable catalysts is crucial for making the synthesis of isoquinolinone derivatives more sustainable and economically viable, particularly on an industrial scale. rsc.org

Tailored Derivatization Strategies for 7-Hydroxy-2-methylisoquinolin-1(2H)-one

The strategic modification of the this compound scaffold is essential for exploring its therapeutic potential and understanding its structure-activity relationships (SAR).

Regioselective Functionalization at the Isoquinolinone Ring

The ability to selectively introduce functional groups at specific positions on the isoquinolinone ring is critical for fine-tuning its biological activity. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines and their N-oxide counterparts. nih.govnih.gov

Palladium-catalyzed C-H activation/annulation reactions have been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Similarly, rhodium catalysts have been used for C-H allylation and annulation to produce vinyl-substituted dihydroisoquinolinones. mdpi.com Cobalt catalysts have also shown effectiveness in promoting C-H activation and subsequent annulation with allenes to yield isoquinolinones. mdpi.com

A notable example of regioselectivity is the iodine-promoted C-4 sulfenylation of isoquinolin-1(2H)-ones under metal- and solvent-free conditions, which selectively introduces an arylthio group at the C-4 position. researchgate.net The Reformatsky reaction of o-alkynylarylaldimines also provides a novel pathway for the regioselective synthesis of functionalized 1,2-dihydroisoquinolines without the need for an external Lewis acid. rsc.org

These methods provide chemists with a versatile toolbox for the precise modification of the isoquinolinone core, enabling the systematic exploration of how different substituents at various positions influence the molecule's biological properties.

Synthesis of Fused Isoxazoline (B3343090)/Isoquinolinone Hybrids

The fusion of the isoquinolinone ring with other heterocyclic systems, such as isoxazolines, can lead to novel chemical entities with unique pharmacological profiles. The synthesis of these hybrid structures often relies on 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

One approach involves the cycloaddition of nitrile oxides to indenone to form the isoxazoline ring, followed by a Beckmann rearrangement to construct the isoquinolinone lactam system. nih.gov However, this method can be complicated by the formation of fragmentation products during the rearrangement. nih.gov An alternative and successful strategy involves the DDQ-mediated oxidation of the corresponding isoxazolidines to furnish the desired isoxazoline/isoquinolinone hybrids. nih.govmdpi.com

Another pathway to isoxazole-fused isoquinolinones involves the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov Visible light-mediated photocascade reactions of (E)-1-(2-hydroxyethyl/propyl)-4-methyl-3-styrylpyridin-2(1H) ones have also been utilized to synthesize cis-fused-oxazoloisoquinolinones with high atom economy and stereoselectivity. rsc.org

These synthetic strategies open up avenues for creating structurally diverse libraries of fused heterocyclic compounds for biological screening.

Modifications for Structure-Activity Relationship (SAR) Exploration

Systematic structural modifications are fundamental to understanding the SAR of this compound analogues. These studies aim to identify the key structural features responsible for biological activity and to optimize potency and selectivity. nih.govresearchgate.net

For quinazolinone derivatives, SAR studies have revealed that substitutions at the 2 and 3 positions can significantly modulate their biological activities. researchgate.netmdpi.com For example, in a series of quinazolinone-based CDK9 inhibitors, modifications at the quinazoline position 2 led to compounds with improved inhibitory properties. mdpi.com

In the context of antioomycete agents, a 3D-QSAR study of 3,4-dihydroisoquinolin-1(2H)-one derivatives highlighted the importance of a C4-carboxyl group for activity. rsc.org For coumarin (B35378) derivatives with antifungal activity, SAR studies have shown that O-substitutions with shorter alkyl or acyl groups and the presence of electron-withdrawing groups can enhance activity. mdpi.com

The data from these SAR studies, often supported by in silico modeling, provides crucial insights for the rational design of more potent and selective analogues of this compound for various therapeutic applications. rsc.orgmdpi.com

Comprehensive Spectroscopic and Analytical Characterization in 7 Hydroxy 2 Methylisoquinolin 1 2h One Research

Advanced Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of 7-Hydroxy-2-methylisoquinolin-1(2H)-one, GC would be employed to assess the purity of a sample by detecting any volatile impurities or byproducts from its synthesis. The compound itself, being a solid with a relatively high boiling point, may require derivatization to increase its volatility for GC analysis.

The process involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster and are detected earlier.

While specific GC studies on this compound are not extensively documented in publicly available literature, the principles of GC analysis for similar heterocyclic compounds are well-established. For instance, headspace GC coupled with ion mobility spectrometry (HS-GC-IMS) has been effectively used to analyze volatile organic compounds in various substances, showcasing the technique's high sensitivity and suitability for characterizing volatile components. nih.govnih.gov The selection of the column, temperature programming, and detector are critical parameters that would be optimized for the analysis of this specific isoquinolinone.

Hyphenated Chromatography-Mass Spectrometry (e.g., HPLC-MS, GC-MS)

Hyphenated chromatography-mass spectrometry techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the definitive identification and quantification of chemical compounds. These methods combine the separation power of chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

HPLC-MS: For a compound like this compound, which is a solid and may have limited volatility, HPLC-MS is a particularly suitable analytical method. bldpharm.com In HPLC-MS, the compound is first separated from a mixture using HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that are characteristic of the compound's structure.

A study on the related compound 7-hydroxymitragynine (B600473) demonstrated the development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its determination in plasma. nih.gov This study highlights the high sensitivity and specificity of such methods, with the ability to detect concentrations in the nanogram per milliliter range. nih.gov For this compound, a similar method would likely involve a C18 column and a mobile phase consisting of an acidified water-acetonitrile gradient, with detection in positive ion mode. nih.gov

GC-MS: When applicable, typically for more volatile compounds or after derivatization, GC-MS provides detailed structural information. The mass spectrometer detector in a GC-MS system records the mass spectrum of each separated component, which can be compared against spectral libraries for identification. This technique is widely used for the identification of volatile compounds in complex mixtures. researchgate.net

The following table outlines typical parameters for a UPLC-MS/MS method that could be adapted for this compound, based on methods for similar compounds. nih.gov

| Parameter | Value |

| Chromatography | UPLC |

| Column | Acquity UPLC™ BEH C18 (1.7 μm, 2.1 mm × 50 mm) |

| Mobile Phase | 0.1% Acetic Acid in Water and 0.1% Acetic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a crystalline solid like this compound, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and stereochemistry. helsinki.fi

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced. The analysis of this pattern allows for the construction of an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized compound to verify that its empirical formula matches its theoretical composition. For this compound, with a molecular formula of C₁₀H₉NO₂, elemental analysis would be performed to measure the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is typically carried out using a CHN analyzer, where a small amount of the sample is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and identity.

A study involving the synthesis of 7-hydroxymitragynine reported that the compound was analyzed by elemental analysis and found to be ≥ 99% pure, demonstrating the importance of this technique in a comprehensive characterization. nih.gov

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 68.56% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.00% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.26% |

| Total | 175.188 | 100.00% |

Mechanistic Investigations of Biological Activities of 7 Hydroxy 2 Methylisoquinolin 1 2h One and Isoquinolinone Analogues

Anti-Inflammatory Mechanisms of Action

Isoquinolinone derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory cascade. These include the modulation of reactive nitrogen and oxygen species, as well as the inhibition of enzymatic processes that propagate inflammation.

Nitric oxide (NO) is a crucial signaling molecule in inflammatory processes, with its production by inducible nitric oxide synthase (iNOS) often leading to tissue damage in chronic inflammation. nih.gov Certain isoquinoline (B145761) analogues have been shown to effectively suppress this pathway.

One such analogue, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), demonstrated the ability to lower nitric oxide levels in lipopolysaccharide-activated microglial cells. nih.gov The mechanism behind this reduction involves the downregulation of the gene expression for iNOS. nih.gov By inhibiting iNOS gene expression, AMTIQ effectively decreases the production of large, harmful amounts of NO that are typically generated during an inflammatory response. nih.govnih.gov This modulation is a key aspect of its neuroprotective and anti-inflammatory effects. nih.gov The interaction of NO with protein thiols, a process known as S-nitrosylation, is a major mechanism for NO-induced protein modification and signaling in cells. frontiersin.org

Phagocytic cells, such as neutrophils, produce superoxide (B77818) anions (O2−) as part of the respiratory burst to destroy pathogens. nih.govscirp.org However, excessive production of this reactive oxygen species contributes to tissue damage during inflammation. researchgate.net Isoquinoline compounds have been found to inhibit this process through specific cellular mechanisms.

For instance, the synthetic isoquinoline derivative 1-(3',4'-dimethoxybenzyl)-6,7-dichloroisoquinoline (DMDI) concentration-dependently inhibits superoxide anion generation in rat neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov The inhibitory action of DMDI is not due to the scavenging of superoxide anions directly, but rather through the blockade of phospholipase D (PLD) and mitogen-activated protein (MAP) kinase signaling pathways. nih.gov DMDI was found to reduce the formation of phosphatidic acid, a product of PLD activity, and attenuate the phosphorylation of MAP kinase, both of which are critical steps in the signaling cascade that leads to the activation of NADPH oxidase and subsequent superoxide production. nih.gov

Table 1: Inhibitory Effects of Isoquinoline Analogue DMDI on Neutrophil Functions

| Parameter Measured | Stimulant | Effect of DMDI | IC50 Value (µM) | Mechanism of Action |

| Superoxide Anion (O2−) Generation | fMLP | Inhibition | 12.2 +/- 4.9 | Blockade of PLD and MAP kinase signaling nih.gov |

| Oxygen (O2) Consumption | fMLP | Inhibition | 15.2 +/- 8.4 | Blockade of PLD and MAP kinase signaling nih.gov |

| Phosphatidic Acid Formation | fMLP | Inhibition | 13.3 +/- 4.0 | Inhibition of Phospholipase D (PLD) nih.gov |

This table is based on data from a study on the cellular mechanisms of DMDI in rat neutrophils. nih.gov

Neutrophil elastase is a serine protease released from activated neutrophils at sites of inflammation. nih.gov This enzyme can degrade a wide range of extracellular matrix proteins, leading to tissue damage in various inflammatory diseases. nih.govnih.gov While specific studies on 7-Hydroxy-2-methylisoquinolin-1(2H)-one are limited, the inhibition of elastase release is a recognized anti-inflammatory strategy. For example, other molecules like hyaluronic acid have been shown to inhibit leukocyte elastase release, with the effect being dependent on concentration and molecular weight. nih.gov The inhibition of elastase release by therapeutic agents can prevent the pathological processes dependent on this enzyme, thereby exerting an anti-inflammatory effect. nih.gov

Antimicrobial Modalities

The isoquinoline and quinolinone core structures are present in a variety of compounds that exhibit potent activity against a broad spectrum of microbial pathogens. The mechanisms underlying these activities involve the disruption of essential bacterial and fungal cellular processes.

Isoquinoline and its analogues have emerged as a promising class of antibacterial agents, particularly against drug-resistant Gram-positive bacteria.

A novel class of alkynyl isoquinolines has demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The primary mechanism of action for representative compounds like HSN584 involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.gov Structure-activity relationship studies have highlighted that the isoquinoline and phenyl moieties are crucial for their antibacterial potency. nih.gov Furthermore, these compounds show efficacy in reducing intracellular MRSA load within macrophages, a feat not achieved by conventional antibiotics like vancomycin. nih.gov

Derivatives of 8-hydroxyquinoline (B1678124) have also been shown to possess significant antibacterial properties. nih.gov These compounds are generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference in activity is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier, blocking the entry of these lipophilic agents. nih.gov The introduction of electronegative groups into the structure of chalcone (B49325) derivatives of 8-hydroxyquinoline has been shown to enhance their inhibitory activity against both Gram-positive and Gram-negative bacteria. rjptonline.org Similarly, certain 4-hydroxy-2-quinolone analogues have exhibited significant inhibitory activity against S. aureus. nih.gov

Table 2: Antibacterial Spectrum of Isoquinoline Analogue HSN584

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus epidermidis | Gram-positive | 4–16 |

| Listeria monocytogenes | Gram-positive | 4–16 |

| Streptococcus pneumoniae | Gram-positive | 4–16 |

| Enterococcus faecalis | Gram-positive | 4–16 |

| Clostridium difficile | Gram-positive | 4–16 |

| Enterococcus faecium | Gram-positive | 4–16 |

This table summarizes the moderate antibacterial activity of HSN584 against various clinically important Gram-positive bacteria. nih.gov

The quinolinone scaffold is also a key feature in compounds with potent antifungal properties. The mechanisms often involve disrupting fungal cell integrity and key developmental processes.

Studies on 4-hydroxy-2-quinolone analogues have revealed that the length of an alkyl chain at the C-3 position and the nature of substituents at the C-6 and C-7 positions significantly impact antifungal activity. nih.gov Notably, a brominated analogue with a nonyl side chain (compound 3j) displayed exceptional activity against Aspergillus flavus, surpassing that of the conventional antifungal amphotericin B. nih.gov

Derivatives of 2-methyl-8-quinolinol have also been tested for their in-vitro antifungal activity against a range of fungi, including Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo substituted derivatives were identified as the most fungitoxic among the tested compounds. nih.gov The mechanism of action for some antifungal agents involves the inhibition of morphologic changes essential for fungal virulence, such as the transition from yeast to filamentous hyphal forms, which is a prerequisite for biofilm development in fungi like Candida albicans. nih.gov For example, the flavonoid 3,2′-dihydroxyflavone has been shown to downregulate the expression of genes related to hyphae formation and biofilm development. nih.gov

Antiviral Activity Mechanisms, including Interference with Viral Replication Pathways

The antiviral properties of this compound and related isoquinolinone analogues are attributed to their ability to interfere with critical stages of the viral life cycle. A primary mechanism is the inhibition of viral genome replication. nih.govnih.gov Certain isoquinolinone compounds have been identified as potent inhibitors of viral polymerase, an enzyme essential for the replication of the viral genome. nih.govnih.gov By targeting this enzyme, these compounds effectively halt the proliferation of the virus.

Another key target is the viral ribonuclease H (RNaseH), an enzyme crucial for the replication of viruses like the Hepatitis B virus (HBV). The compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID), an analogue, has been shown to suppress HBV replication by inhibiting its RNaseH activity. eurekaselect.com This inhibition preferentially affects the accumulation of the viral plus-polarity DNA strand, a critical step in the replication process. eurekaselect.com

Furthermore, isoquinoline alkaloids can exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their own replication. nih.govnih.govmdpi.com These compounds have been observed to interfere with pathways such as the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways. nih.govnih.govmdpi.com Since many viruses rely on these pathways for their replication and to evade the host immune response, their inhibition by isoquinolinone analogues represents a significant antiviral strategy. nih.govmdpi.com Some isoquinoline-containing alkaloids have also been noted for their anti-inflammatory effects, which can be beneficial in combating viral infections like SARS-CoV-2 by inhibiting the p38 MAPK signaling pathway. nih.gov

Anticancer and Antitumor Mechanistic Insights

The anticancer and antitumor activities of isoquinolinone analogues are multifaceted, involving the inhibition of essential cellular enzymes, induction of programmed cell death, and causing damage to cancer cell DNA.

Topoisomerase (Top1/2) Dual Inhibition

Isoquinolinone analogues have emerged as a promising scaffold for the development of topoisomerase inhibitors, which are crucial enzymes in DNA replication, transcription, and repair. wikipedia.orgnih.gov Some fused pyrrolo[2,1-a]isoquinolines have been identified as potent topoisomerase inhibitors. nih.gov Another class of analogues, indenoisoquinolines, function as topoisomerase I (Top1) inhibitors. nih.govcapes.gov.br These compounds stabilize the complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand after cleavage. nih.gov This leads to the accumulation of DNA strand breaks, ultimately triggering cell death in cancer cells. wikipedia.org The ability of these compounds to act as "topoisomerase poisons" makes them effective anticancer agents. nih.govwikipedia.org While many current clinical drugs target either Top1 or Topoisomerase II (Top2), some compounds are being investigated as dual inhibitors, which could offer a broader spectrum of anticancer activity. nih.govmedchemexpress.com

Induction of Cancer Cell Apoptosis and Cell Cycle Arrest

A key mechanism through which isoquinolinone analogues exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.govtubitak.gov.tr Studies on 3-acyl isoquinolin-1(2H)-ones have demonstrated their ability to reduce the viability of breast cancer cells by promoting apoptosis through the mitochondrial pathway. tubitak.gov.tr This is often associated with a decrease in the mitochondrial membrane potential, a hallmark of early apoptosis. tubitak.gov.tr

These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov For instance, certain 7-hydroxy quinolinone derivatives have been shown to arrest the cell cycle at the S and G2/M phases. youtube.com The induction of apoptosis and cell cycle arrest is often linked to the modulation of key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. tubitak.gov.tr The process of apoptosis is typically caspase-dependent, where the activation of caspases, a family of protease enzymes, leads to the execution of cell death. nih.gov

DNA Damage Induction

In addition to inhibiting enzymes involved in DNA metabolism, isoquinolinone analogues can directly and indirectly cause DNA damage in cancer cells. The interaction of isoquinoline alkaloids with DNA can disrupt the structure of the DNA duplex, which in turn affects its interaction with proteins involved in replication and repair. nih.gov The formation of adducts with DNA by certain isoquinoline alkaloids has been reported. nih.gov

The mechanism of topoisomerase inhibition itself is a direct cause of DNA damage. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to persistent single or double-strand breaks in the DNA. wikipedia.org If this damage is beyond the cell's repair capacity, it triggers the DNA damage response (DDR), which can lead to cell cycle arrest and apoptosis. nih.gov Some therapies aim to enhance this effect by using antimetabolites that interfere with nucleotide synthesis, thereby inhibiting the repair of the induced DNA damage. nih.gov

Neuroprotective Potential and Associated Mechanisms

Structurally related compounds to this compound, such as tetrahydroisoquinolines and dihydroquinolines, have demonstrated significant neuroprotective potential. mdpi.comnih.govnih.gov The primary mechanisms underlying this neuroprotection are their antioxidant and anti-inflammatory properties.

One such compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ), has been shown to reduce oxidative stress, which is a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's disease. mdpi.comresearchgate.net HTHQ achieves this by diminishing the levels of oxidative stress markers and enhancing the activity of the antioxidant defense system. nih.govnih.gov This includes the upregulation of antioxidant genes and the factors Nrf2 and Foxo1. nih.gov

Furthermore, these compounds exhibit anti-inflammatory effects by decreasing the activity of myeloperoxidase and the expression of pro-inflammatory cytokines. mdpi.comnih.gov They also inhibit apoptosis in neuronal cells by reducing caspase activity and DNA fragmentation. nih.govnih.gov Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and its hydroxyl-substituted analogues have shown that the presence of a hydroxyl group can enhance neuroprotective activity. nih.gov The neuroprotective effect of some quinolones is also attributed to the inhibition of cellular Ca²⁺ uptake and the reduction of reactive oxygen species (ROS) accumulation. nih.gov

Structure-Activity Relationship (SAR) Derivations for this compound

The biological activity of this compound and its analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for their antiviral and anticancer effects.

For antiviral activity, SAR studies on isoquinolone derivatives have revealed several key determinants. researchgate.net For instance, the substitution pattern on the phenyl ring (Ring C) is critical; while some substitutions are tolerated, others, particularly para-substitutions, can lead to a complete loss of antiviral activity. researchgate.net The presence of a methoxy (B1213986) group at certain positions, such as R7, has been linked to cytotoxicity. Its removal can increase cell viability while maintaining antiviral activity. researchgate.net The nature of the substituent at the R1 position also influences cytotoxicity. researchgate.net For some isoquinoline alkaloids, a quaternary nitrogen atom is considered essential for antiviral activity. mdpi.com

In the context of anticancer activity, SAR studies of isoquinolin-1-ones have shown that the nature of the substituent at the 3-position significantly impacts potency. For example, a 3-biphenyl-N-methylisoquinolin-1-one demonstrated potent anticancer activity against several human cancer cell lines. nih.gov For quinoline-based anticancer drugs, the substitution pattern is also crucial. youtube.com Dihydroxy-4-methylcoumarins, which share some structural similarities, were most effective when bearing alkyl groups at the C3 position. These findings suggest that for this compound, the hydroxyl group at the 7-position and the methyl group at the 2-position are likely key determinants of its biological profile, and modifications at other positions could be explored to optimize its therapeutic properties.

Interactive Data Table: Antiviral Activity of Isoquinolone Analogues

| Compound | Target Virus | Mechanism of Action | Key Structural Feature | Reference |

| Isoquinolone Compound 1 | Influenza A and B | Inhibits viral polymerase activity, suppressing viral RNA replication | Dimethoxy phenylisoquinolone | nih.govnih.govresearchgate.net |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) | Hepatitis B Virus (HBV) | Inhibits viral Ribonuclease H (RNaseH) | 2-hydroxyisoquinoline-1,3-dione core | eurekaselect.com |

| Isoquinoline Alkaloids | Various (e.g., SARS-CoV-2) | Interferes with NF-κB and MEK/ERK signaling pathways | General isoquinoline scaffold | nih.govnih.govmdpi.com |

Interactive Data Table: Anticancer Activity of Isoquinolinone and Related Analogues

| Compound/Analogue Class | Cancer Type | Mechanism of Action | Key Structural Feature | Reference |

| 3-Acyl isoquinolin-1(2H)-ones | Breast Cancer | Induces apoptosis and cell cycle arrest via MAPK/ERK pathway inhibition | 3-acyl group on isoquinolinone core | tubitak.gov.tr |

| 7-Hydroxy Quinolinone Derivatives | Not specified | Induces apoptosis and cell cycle arrest at S and G2/M phases | 7-hydroxy quinolinone core | youtube.com |

| Indenoisoquinolines | Various Cancers | Topoisomerase I poison, stabilizes DNA-enzyme complex | Indenoisoquinoline scaffold | nih.govcapes.gov.br |

| Pyrrolo[2,1-a]isoquinolines | Various Cancers | Topoisomerase inhibitor | Fused pyrrolo[2,1-a]isoquinoline (B1256269) core | nih.gov |

| 3-Biphenyl-N-methylisoquinolin-1-one | Various Cancers | Cytotoxic | Biphenyl group at position 3 | nih.gov |

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of isoquinolin-1(2H)-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Modifications at various positions can modulate the compound's physiochemical properties, such as lipophilicity and electronic distribution, which in turn affects their interaction with biological targets. nih.gov

Research on related isoquinoline structures has provided valuable insights into how substitutions can drive biological activity. For instance, in a series of 7-aminoisoquinoline-5,8-quinone derivatives, both cytotoxicity and antitumor activity were found to correlate with their half-wave potentials and lipophilicity. nih.gov This suggests that the electronic and hydrophobic properties imparted by the substituents are critical determinants of their anticancer effects.

Similarly, studies on 3-substituted isoquinolinone analogues have demonstrated the importance of modifications at this position. For example, 7-fluoro and 6-chloro isoquinoline derivatives of a bicyclic isoquinoline adduct exhibited significant inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov In the context of anticancer activity, a variety of substituents on the isoquinolin-1-one core have been explored. For example, 3-biphenyl-N-methylisoquinolin-1-one has demonstrated potent anticancer activity against several human cancer cell lines. nih.gov Furthermore, an O-(3-hydroxypropyl) substituted isoquinolin-1-one was found to have better antitumor activity than its parent compound. nih.gov

The N-methylation present in this compound is another key structural feature. Studies on related alkaloids, such as norbelladine, have shown that N-methylation can enhance biological activity, for instance by increasing the inhibition of enzymes like butyrylcholinesterase. nih.gov This suggests that the N-methyl group in the target compound could play a significant role in its pharmacological profile.

The 7-hydroxy group is also a critical substituent. In a study of 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivatives, the presence of the 7-hydroxy group was part of a scaffold that showed better inhibitory activity against human colon and breast cancer cell lines than the parent andrographolide. nih.gov While direct biological data for this compound is not extensively available in the reviewed literature, the following table summarizes the impact of various substituents on the biological activity of related isoquinolinone and quinolinone analogues, providing a basis for predicting the potential activities of the target compound.

| Compound Class | Substituent Modification | Observed Biological Effect | Reference |

| 7-Aminoisoquinoline-5,8-quinones | Phenylamino group at position 7 | Correlation of cytotoxicity and antitumor activity with half-wave potential and lipophilicity. | nih.gov |

| 3-Substituted Isoquinolinones | 7-Fluoro and 6-chloro groups | Significant inhibitory activity against PDE4B. | nih.gov |

| Isoquinolin-1-ones | 3-Biphenyl-N-methyl group | Potent anticancer activity against various human cancer cell lines. | nih.gov |

| Isoquinolin-1-ones | O-(3-hydroxypropyl) group | Enhanced antitumor activity compared to the parent compound. | nih.gov |

| Norbelladine Derivatives | N-methylation | Enhanced butyrylcholinesterase inhibition. | nih.gov |

| 1,2-didehydro-3-ox-14-deoxyandrographolide Derivatives | 7-Hydroxy group | Improved inhibitory activity against HCT-116 and MCF-7 cancer cell lines. | nih.gov |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological properties of many drugs, as enantiomers of a chiral molecule can exhibit significantly different interactions with chiral biological targets like enzymes and receptors. nih.gov This can lead to variations in potency, efficacy, and even the nature of the biological response. nih.govnih.gov In the realm of isoquinoline alkaloids, many naturally occurring and synthetic compounds are chiral, and their biological activities are often stereospecific. nih.gov

The introduction of a chiral center can lead to enantiomers with distinct pharmacological profiles. For instance, in the development of kinase inhibitors, the R-enantiomer of a compound was found to have superior potency compared to the racemate and the S-isomer, which was attributed to better binding affinity and improved solubility. nih.gov This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the target protein. nih.gov Structural analysis often reveals that one enantiomer fits preferentially into a binding pocket, while the other may experience steric hindrance, leading to reduced or no activity. nih.gov

While the general importance of chirality in drug action is well-established, specific studies directly comparing the pharmacological profiles of enantiomers of bioactive isoquinolin-1(2H)-one analogues are not widely reported in the literature. However, the synthesis of chiral isoquinoline derivatives is an active area of research. For example, methods for the asymmetric synthesis of tetrahydroisoquinoline alkaloids have been developed, recognizing that many of these natural products exist as single enantiomers with specific biological activities. nih.gov Furthermore, N-heterocyclic carbene (NHC) mediated synthetic strategies have been employed to construct chiral isoquinolinone adducts with high enantiomeric excess, indicating the recognized importance of obtaining stereopure compounds for biological evaluation. nih.gov

The process of chiral separation is also critical for studying the stereochemical influence on pharmacology. Techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases are employed to resolve racemic mixtures of isoquinoline-derived alkaloids, enabling the investigation of the individual enantiomers' biological properties. nih.gov

Although a comprehensive analysis of the stereochemical influence on the pharmacological profiles of a series of isoquinolin-1(2H)-one analogues is not available in the current literature, the principles of stereopharmacology and the existing research on chiral isoquinoline synthesis strongly suggest that the stereochemistry of any chiral centers in isoquinolin-1(2H)-one derivatives would be a critical determinant of their biological activity. Future research in this area will be essential to fully elucidate the therapeutic potential of this class of compounds.

Computational Chemistry and Cheminformatics in 7 Hydroxy 2 Methylisoquinolin 1 2h One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. researchgate.netchalmers.se These methods can determine various electronic properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. researchgate.net These calculations are crucial for predicting a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netmdpi.com

For 7-Hydroxy-2-methylisoquinolin-1(2H)-one, quantum chemical calculations could provide valuable data on its chemical behavior. For instance, the analysis of the molecular electrostatic potential surface would help in identifying the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites susceptible to chemical reactions. researchgate.netf1000research.com While extensive studies applying these methods specifically to this compound are not widely available in public literature, the principles of these calculations are well-established for related heterocyclic compounds. researchgate.netmdpi.comf1000research.com

Table 1: Illustrative Electronic Properties of this compound from Hypothetical DFT Calculations

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.4 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg It is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and interaction patterns of small molecules (ligands) with the active site of a biological target, such as a protein. f1000research.comnih.govnih.gov

In the context of this compound, molecular docking simulations could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors. nih.gov The process involves generating multiple conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding energy. nih.govnih.gov Although specific docking studies featuring this compound are not extensively documented, research on similar quinoline (B57606) and isoquinoline (B145761) derivatives demonstrates their potential to bind to various biological targets, including kinases and proteases. nih.govnih.govnih.gov Such studies provide a framework for how this compound could be virtually screened against a panel of disease-relevant proteins.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Description | Hypothetical Value |

| Binding Affinity (kcal/mol) | The predicted free energy of binding; more negative values indicate stronger binding. | -7.8 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | Asp140, Arg136, Gly121 |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with Asp140, Pi-Cation with Arg136 |

Advanced Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. This is often followed by Molecular Dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the dynamic behavior of a system, including the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov

For this compound, MD simulations could be used to assess the stability of its binding pose within a protein target, as predicted by molecular docking. nih.gov By simulating the complex over nanoseconds or even microseconds, researchers can observe the flexibility of the ligand and the protein, and calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.gov While specific MD simulation studies on this compound are limited, the methodology is standard practice in computational drug design to refine docking results and gain a deeper understanding of the binding dynamics of small molecules. nih.govmdpi.com

Prediction of Reaction Selectivity and Mechanism (e.g., Regio- and Enantioselectivity)

Computational methods, especially quantum chemical calculations, are powerful tools for predicting the selectivity of chemical reactions. nih.govcsmres.co.uknih.gov By calculating the energy profiles of different possible reaction pathways, including the energies of transition states and intermediates, chemists can predict which products are most likely to form. nih.govrsc.org This is particularly useful for understanding and predicting regioselectivity (where on a molecule a reaction occurs) and enantioselectivity (which stereoisomer is formed).

While there is a lack of specific studies on the reaction selectivity of this compound, research on related isoquinolinequinones has utilized DFT calculations to understand the regioselectivity of nucleophilic additions. nih.govacs.org These studies reveal how factors like substituent effects and reaction conditions can direct the outcome of a reaction. nih.govacs.org Similar computational approaches could be applied to predict the outcomes of various synthetic transformations involving this compound, guiding the design of efficient synthetic routes. acs.orgrsc.orgchemrxiv.org

In Silico Mechanistic Studies of Biological Pathways

Cheminformatics and bioinformatics tools can be used to conduct in silico studies of how a compound might affect biological pathways. youtube.comnih.govyoutube.com By analyzing the predicted targets of a molecule (from docking or other methods) in the context of known biological networks, researchers can hypothesize the compound's mechanism of action and its potential downstream effects. nih.govyoutube.com

For this compound, if molecular docking were to identify high-affinity protein targets, these targets could be mapped onto known signaling or metabolic pathways. nih.gov Pathway analysis tools could then be used to visualize the potential impact of modulating these targets, suggesting possible therapeutic applications or off-target effects. This type of in silico analysis can generate testable hypotheses for further experimental validation in cell-based assays. nih.govyoutube.com

Rational Design and Virtual Screening of Novel Isoquinolinone Analogues

Rational drug design and virtual screening are key components of modern drug discovery that heavily rely on computational methods. nih.govmdpi.com Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. nih.gov Rational design, often structure-based or ligand-based, uses the understanding of the target structure and ligand interactions to design new molecules with improved properties. nih.govmdpi.comresearchoutreach.orgnih.govmdpi.comresearchgate.net

Starting with the this compound scaffold, computational chemists could design a virtual library of analogues by adding various substituents at different positions. This library could then be screened against a specific protein target using molecular docking to identify derivatives with potentially higher binding affinity or better selectivity. mdpi.comnih.gov Fragment-based design approaches, which have been successfully applied to the isoquinoline scaffold, could also be used, where different chemical fragments are computationally combined to build novel potent molecules. researchoutreach.org These in silico methods accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of the most promising candidates. mdpi.comnih.gov

Future Directions and Interdisciplinary Research Prospects for 7 Hydroxy 2 Methylisoquinolin 1 2h One